Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate
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Overview
Description
Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties It is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain with an ethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 2-(ethylsulfanyl)prop-1-en-1-yl bromide under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Additionally, microwave irradiation has been employed to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-1-en-1-yl chain can be reduced to form the corresponding alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The ethylsulfanyl group can also participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the ethylsulfanyl group, making it less reactive in certain redox reactions.
Diethyl allylphosphonate: Similar structure but with an allyl group instead of the ethylsulfanyl group.
Properties
CAS No. |
61609-52-7 |
---|---|
Molecular Formula |
C9H19O3PS |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C9H19O3PS/c1-5-11-13(10,12-6-2)8-9(4)14-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
NSGVPWWIEPFOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(C)SCC)OCC |
Origin of Product |
United States |
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